molecular formula C10H15ClFN B1446859 1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1864074-71-4

1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1446859
CAS No.: 1864074-71-4
M. Wt: 203.68 g/mol
InChI Key: GHSIGIBNEKBMJX-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride” is a derivative of amphetamine, which is a central nervous system stimulant. The presence of a fluorine atom on the phenyl ring and a methyl group on the propane chain could potentially alter its biological activity compared to amphetamine .


Molecular Structure Analysis

The molecular structure of this compound would consist of a two-ring structure (the phenyl ring and the propane chain) with a fluorine atom attached to the phenyl ring and a methyl group attached to the propane chain .


Chemical Reactions Analysis

As an amine, this compound could undergo a variety of chemical reactions. For example, it could react with acids to form a salt, or it could undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen .

Scientific Research Applications

Blood Pressure and Toxicity

Research has shown that related compounds to 1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride exhibit varying effects on blood pressure, with some displaying pressor (blood pressure raising) effects and others depressor (blood pressure lowering) effects. The toxicity of these compounds is comparatively low, suggesting potential for medical applications in blood pressure management without significant adverse effects (Lands, 1952).

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For example, 2-Methylpropan-2-aminium Methyl ((4-Fluorobenzamido)(4-fluorophenyl)methyl) phosphonate was prepared and characterized, demonstrating the compound's utility in crystallography and molecular design (Gao Yu, 2014).

NMDA Receptor Antagonism

NPS 1392, a derivative of 1-(2-Fluorophenyl)-2-methylpropan-1-amine, is a potent, stereoselective antagonist of the NMDA receptor. It has potential as a neuroprotective agent for ischemic stroke treatment (Moe et al., 1999).

Antidepressant Activity

3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a related compound, has shown promising results in antidepressant activity tests conducted on mice, indicating potential therapeutic applications in mental health (Tao Yuan, 2012).

Anti-Influenza Virus Activity

Research into tricyclic compounds with unique amine moieties, including derivatives of 1-(2-Fluorophenyl)-2-methylpropan-1-amine, has demonstrated potent anti-influenza A virus activity. This suggests its potential use in developing novel anti-influenza treatments (Oka et al., 2001).

Synthesis and Chemical Analysis

The compound has been utilized in various synthetic processes and chemical analyses, demonstrating its versatility in chemical research and development. For instance, studies have explored its synthesis and characterization, highlighting its potential in the field of synthetic chemistry (Tan Bin, 2010).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As a derivative of amphetamine, it could potentially have stimulant effects and could be harmful if ingested or inhaled .

Future Directions

Future research could involve studying the biological activity of this compound and comparing it to that of amphetamine. This could potentially lead to the development of new medications or therapies .

Mechanism of Action

Target of Action

It is structurally similar to ketamine , a well-known NMDA receptor antagonist . Therefore, it can be hypothesized that this compound may also interact with NMDA receptors or similar targets.

Mode of Action

Given its structural similarity to ketamine , it is plausible that it may also act as an antagonist at the NMDA receptor . This means it could potentially inhibit the activity of the NMDA receptor, thereby modulating neurotransmission.

Biochemical Pathways

If it acts similarly to ketamine, it may influence glutamatergic signaling by blocking nmda receptors . This could potentially affect various downstream effects, including modulation of synaptic plasticity and neuronal communication.

Pharmacokinetics

It is structurally similar to ketamine , which is known to have a rapid onset and short duration of action . It is also lipophilic, which allows it to cross the blood-brain barrier effectively

Result of Action

If it acts similarly to ketamine, it may induce a state of dissociation and could potentially have analgesic and anesthetic effects .

Properties

IUPAC Name

1-(2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSIGIBNEKBMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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